N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15N5OS and its molecular weight is 301.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Antimicrobial and Antifungal Activities
Novel heterocycles incorporating a thiadiazole moiety, including triazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These compounds show promise as bioactive agents due to their effective pest control capabilities (Fadda et al., 2017). Additionally, triazolo[1,5-a]pyrimidines and related compounds have been evaluated for antimicrobial activities, suggesting their potential utility in combating microbial infections (Gomha et al., 2018).
Anticancer Properties
Compounds synthesized from pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyrimidine derivatives have shown significant antitumor activity, inducing apoptosis through G1 cell-cycle arrest in cancer cell lines. These findings highlight the potential of such derivatives in cancer treatment strategies (Fares et al., 2014).
Properties
IUPAC Name |
2-thiophen-2-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c20-13(7-12-4-2-6-21-12)15-5-1-3-11-8-16-14-17-10-18-19(14)9-11/h2,4,6,8-10H,1,3,5,7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAVLFTHDZENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.